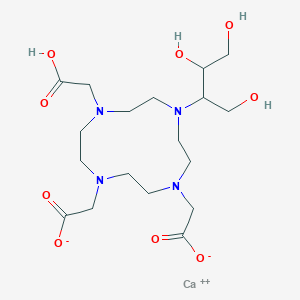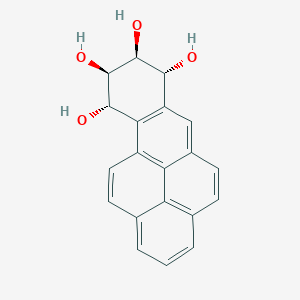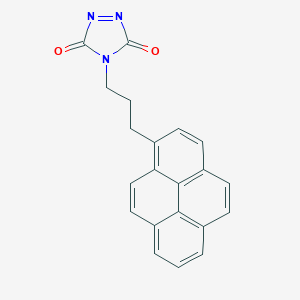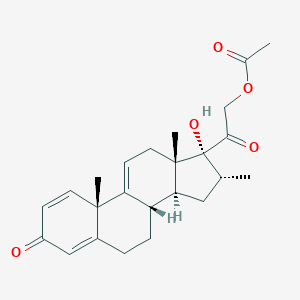
9,11-Dehydrodexamethasone acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9,11-Dehydrodexamethasone acetate involves the transformation of steroidal sapogenin side chains, as demonstrated by the reaction of 9(11)-dehydrohecogenin acetate with nitrous acid leading to 9(11)-dehydro-23-oxohecogenin acetate in good yield. This transformation is facilitated by condensation with paraformaldehyde in acetic acid, highlighting the compound's versatile reactivity and potential for derivatization (Barton, Sammes, Taylor, & Werstiuk, 1970).
Molecular Structure Analysis
The molecular structure of 9,11-Dehydrodexamethasone acetate is characterized by its steroidal backbone, which undergoes specific transformations indicating the presence of functional groups amenable to chemical modifications. These structural characteristics are essential for its reactivity and the synthesis of related compounds, such as the production of 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) derivatives through chemical synthesis and fermentation processes (Tang, Liu, Zeng, Meng, Tian, & Guo, 2017).
Chemical Reactions and Properties
9,11-Dehydrodexamethasone acetate participates in various chemical reactions, including oxidation, condensation, and dehydration processes, which are pivotal for its transformation into other steroidal compounds. These reactions not only demonstrate its chemical versatility but also its potential as a precursor in the synthesis of pharmacologically active steroids (Coombs, Koletar, Danna, & Mah, 1975).
Physical Properties Analysis
The physical properties of 9,11-Dehydrodexamethasone acetate, such as solubility and melting point, are influenced by its molecular structure. These properties are crucial for its handling and application in various chemical syntheses, affecting its solvation, crystallization, and overall reactivity in organic synthesis contexts.
Chemical Properties Analysis
The chemical properties of 9,11-Dehydrodexamethasone acetate, including its reactivity with different chemical reagents and conditions, underscore its utility in organic synthesis. Its ability to undergo specific reactions, such as hydroxylation and methylation, reflects its functional group chemistry and the potential to generate a wide array of derivative compounds with varied biological activities (Weichselbaum & Margraf, 1960).
Aplicaciones Científicas De Investigación
-
Pharmacological Aspects and Therapeutic Mechanisms
- Field: Pharmacology
- Application: Dexamethasone (DEX) has been widely used to treat a variety of diseases, including autoimmune diseases, allergies, ocular disorders, cancer, and, more recently, COVID-19 .
- Method: Various nanoparticles have been developed to selectively deliver drugs without destroying healthy cells or organs . Some of the most attractive applications of DEX-loaded delivery systems include liposomes, polymers, hydrogels, nanofibers, silica, calcium phosphate, and hydroxyapatite .
- Results: These DEX-loaded nanoformulations ameliorate adverse disease effects inhibiting advancements in scientific research .
-
Sustained-Release Dexamethasone Intravitreal Implant
- Field: Ophthalmology
- Application: DEX has been used for the treatment of retinal diseases such as macular edema .
- Method: A sustained-release DEX intravitreal implant (Ozurdex; Allergan, Inc.) was used . DEX was quantified by liquid chromatography–tandem mass spectrometry, and cytochrome P450 3A8 (CYP3A8) gene expression was analyzed by real-time reverse transcription-polymerase chain reaction .
- Results: DEX was detected in the retina and vitreous humor for 6 months, with peak concentrations during the first 2 months . After 6 months, DEX was below the limit of quantitation .
-
Dexamethasone in the Treatment of Autoimmune Diseases
- Field: Immunology
- Application: Dexamethasone has been widely used to treat a variety of autoimmune diseases .
- Method: Dexamethasone is administered systemically, but its usage can often be restricted due to its poor water solubility and severe side effects, such as hypertension, peptic ulcers, hyperglycemia, and hydro-electrolytic disorders .
- Results: There is currently much interest in developing efficient DEX-loaded nanoformulations that ameliorate adverse disease effects inhibiting advancements in scientific research .
-
Dexamethasone in the Treatment of Allergies
- Field: Allergology
- Application: Dexamethasone is used in the treatment of allergies .
- Method: Similar to the treatment of autoimmune diseases, Dexamethasone is administered systemically .
- Results: The development of DEX-loaded nanoformulations has shown promise in reducing the adverse effects of systemic administration .
Propiedades
IUPAC Name |
[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZMQVULRVUEU-PYAFTSMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862466 | |
| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Dehydrodexamethasone acetate | |
CAS RN |
10106-41-9 | |
| Record name | (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10106-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11-Dehydrodexamethasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010106419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (16alpha)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxy-16-α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAMOROLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOW1NH1RMD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)
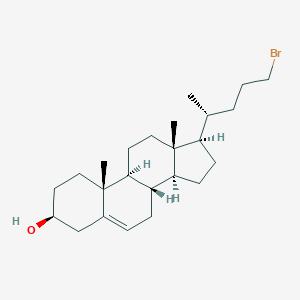


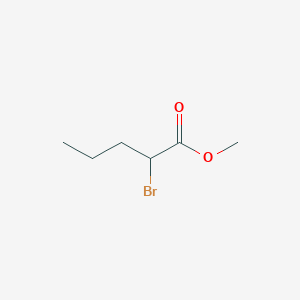
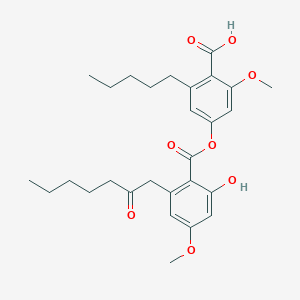
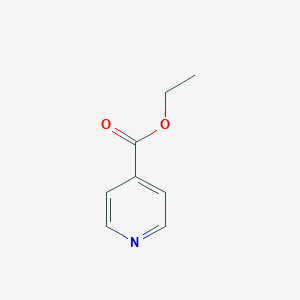
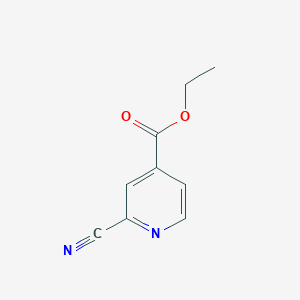
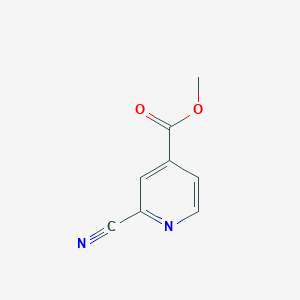
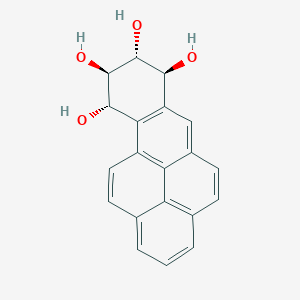
![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
